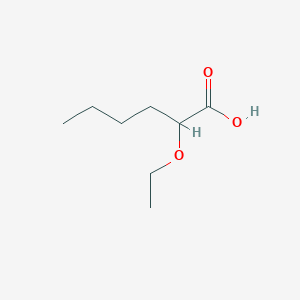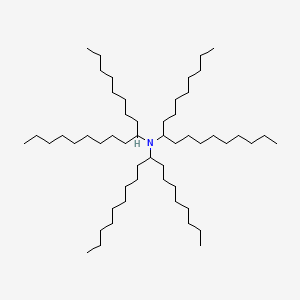
Tri(octyl-decyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(octyl-decyl)amine can be synthesized through a hydrothermal synthesis and impregnating process . This method involves the reaction of corresponding alcohols with amines to form chlorides or bromides, followed by a base-promoted amination reaction to yield the target product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tri(octyl-decyl)amine undergoes various chemical reactions, including:
Neutralization Reactions: It reacts with acids to form salts.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Acids: Used in neutralization reactions to form salts.
Oxidizing Agents: Used in oxidation reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions include various salts, oxidized derivatives, and substituted amines .
Scientific Research Applications
Tri(octyl-decyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an extractant for monocarboxylic acids and precious metals.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction of metals in the metallurgical industry and as a defoliant in agriculture
Mechanism of Action
The mechanism of action of tri(octyl-decyl)amine involves its basicity and hydrophobicity. It can form electrostatic interactions with various ions and molecules, facilitating their extraction and separation . The compound’s large macroporous structure enhances its adsorption capabilities .
Comparison with Similar Compounds
Similar Compounds
Trioctylamine: Similar in structure but with shorter alkyl chains.
Trihexylamine: Another tertiary amine with even shorter alkyl chains.
Uniqueness
Tri(octyl-decyl)amine’s longer alkyl chains provide higher hydrophobicity and basicity compared to its shorter-chain counterparts, making it more effective in certain extraction and separation processes .
Properties
Molecular Formula |
C54H111N |
|---|---|
Molecular Weight |
774.5 g/mol |
IUPAC Name |
N,N-di(octadecan-9-yl)octadecan-9-amine |
InChI |
InChI=1S/C54H111N/c1-7-13-19-25-31-37-43-49-52(46-40-34-28-22-16-10-4)55(53(47-41-35-29-23-17-11-5)50-44-38-32-26-20-14-8-2)54(48-42-36-30-24-18-12-6)51-45-39-33-27-21-15-9-3/h52-54H,7-51H2,1-6H3 |
InChI Key |
WDGDITYEVDXFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC)N(C(CCCCCCCC)CCCCCCCCC)C(CCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)
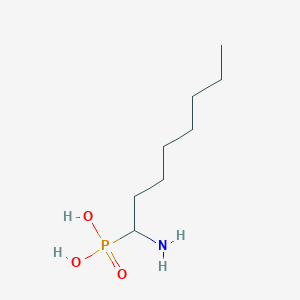
![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)
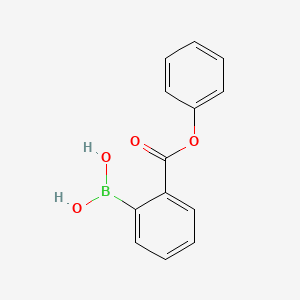
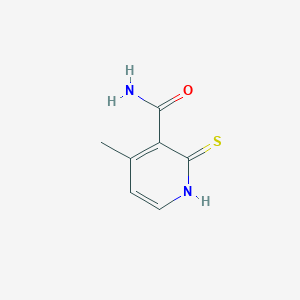

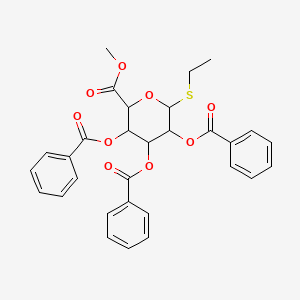
![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)
![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)
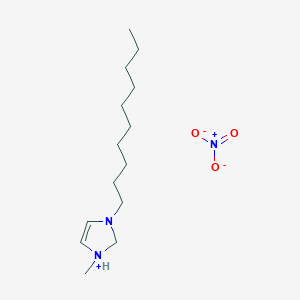
![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
